molecular formula C6H3BrN2 B125802 4-Bromo-3-cyanopyridine CAS No. 154237-70-4

4-Bromo-3-cyanopyridine

Cat. No.: B125802
CAS No.: 154237-70-4
M. Wt: 183.01 g/mol
InChI Key: DMQBJRMKGVMOHX-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanopyridine is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ligand Roles in Coordination Polymers

4-Bromo-3-cyanopyridine (as a related compound to 3-cyanopyridine) can play significant roles in coordination chemistry, especially in the formation of coordination polymers. 3-Cyanopyridine has been identified as a versatile ligand, capable of acting as both a bridging and terminal ligand in transition metal coordination polymers (Heine, Fink, & Schmidt, 2018). This feature is pivotal in constructing intricate molecular structures and could be extrapolated to this compound due to structural similarities.

Synthesis of Antibacterial Compounds

The synthesis of novel cyanopyridine derivatives, including this compound, has demonstrated significant antibacterial activity. These compounds have been evaluated against a wide range of aerobic and anaerobic bacteria, showing promising results as potential antimicrobial agents (Bogdanowicz et al., 2013).

Catalytic Applications

Cyanopyridines, including derivatives of this compound, have been explored for their potential in catalytic applications. They have been utilized in one-pot synthesis methods under solvent-free conditions, demonstrating their efficiency in facilitating chemical reactions (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2013). This indicates a broad range of potential applications in industrial chemistry and pharmaceutical synthesis.

Role in Molecular Architectures

The ability of cyanopyridines to function as ligands in constructing molecular architectures is notable. For example, 4-cyanopyridine has been used to develop cationic molecular squares and coordination polymers, showcasing its versatility in molecular engineering (Galstyan, Miguel, & Lippert, 2011). These findings can be extended to this compound, potentially leading to the creation of novel molecular structures.

Safety and Hazards

4-Bromo-3-cyanopyridine should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 4-Bromo-3-cyanopyridine research could involve its use in the development of new promising anticancer candidates . The overexpression of survivin, a protein that inhibits apoptosis or programmed cell death, is usually accompanied by an increased resistance of cancer cells to chemotherapeutic agents . Therefore, survivin is considered as an attractive target to develop new promising anticancer candidates .

Properties

IUPAC Name

4-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQBJRMKGVMOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624883
Record name 4-Bromopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154237-70-4
Record name 4-Bromo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154237-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOPYRIDINE-3-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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